molecular formula C23H26N2O2S B1674364 iCRT3 CAS No. 901751-47-1

iCRT3

Cat. No. B1674364
CAS RN: 901751-47-1
M. Wt: 394.5 g/mol
InChI Key: QTDYVSIBWGVBKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

ICRT3 interferes with β-catenin binding to TCF and thereby inhibits β-catenin-dependent transcription without affecting its structural interactions with E-cadherin and α-catenin . It has been used to inhibit the interactions between β-catenin and transcription factor (TCF) .


Chemical Reactions Analysis

ICRT3 has been shown to significantly reduce the LPS-induced Wnt/β-catenin activity and also inhibit TNF-α production and IκB degradation in a dose-dependent manner . It also inhibits cytokine production in LPS-stimulated macrophages .


Physical And Chemical Properties Analysis

ICRT3 has a molecular formula of C23H26N2O2S and a molecular weight of 394.53 . It is a small cell-permeable oxazole compound .

Scientific Research Applications

Cancer Research

iCRT3: has been extensively used in cancer research as an inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers . It has shown efficacy in reducing tumor growth and proliferation in glioblastoma cells by inhibiting neurotensin- or Wnt3a-induced increases in cell proliferation . Additionally, iCRT3 has been used to study its effects on apoptosis and cell cycle progression in cancer stem cells .

Neurobiology

In neurobiological studies, iCRT3 has been employed to investigate the role of Wnt/β-catenin signaling in brain development and neurogenesis. Its application has helped in understanding the signaling mechanisms that contribute to the growth and differentiation of neural cells .

Immunology

iCRT3: has shown potential in immunological research, particularly in studies related to inflammation and sepsis. It has been reported to reduce plasma levels of pro-inflammatory cytokines and mitigate organ injury in a mouse model of sepsis, suggesting its role in modulating immune responses .

Cell Signaling

As a Wnt/β-catenin pathway inhibitor, iCRT3 is used to dissect the complex cell signaling mechanisms involved in various physiological and pathological processes. It aids in the understanding of how disruptions in this pathway can lead to diseases such as cancer .

Apoptosis Research

iCRT3: has been instrumental in apoptosis research, where it is used to study the induction of programmed cell death in different cell types. Its ability to modulate Wnt/β-catenin signaling can influence the apoptotic pathways, which is crucial for understanding disease progression and treatment .

Drug Development

In the field of drug development, iCRT3 serves as a valuable tool for screening and developing new therapeutic agents targeting the Wnt/β-catenin signaling pathway. Its role in inhibiting this pathway offers insights into creating drugs that can potentially treat diseases with aberrant Wnt signaling .

Mechanism of Action

Target of Action

iCRT3, also known as iCRT-3, is a small cell-permeable oxazole compound . It primarily targets the Wnt/β-catenin signaling pathway . The key mediator of this pathway is the transcriptional co-activator β-catenin . iCRT3 selectively inhibits the protein-protein interaction between β-catenin and T-cell factor (Tcf), which is a crucial component of the Wnt/β-catenin signaling pathway .

Mode of Action

iCRT3 interacts with β-catenin, interfering with its interaction with Tcf . This disruption inhibits β-catenin-responsive transcription . iCRT3 is selective for this interaction, showing much reduced activity against other interactions involving β-catenin, such as those with epithelial cadherin (E-cadherin) or α-catenin .

Biochemical Pathways

The Wnt/β-catenin signaling pathway plays a significant role in various fundamental developmental and cellular biological processes . Abnormal or persistent Wnt signaling is associated with various types of cancer . By inhibiting β-catenin-responsive transcription, iCRT3 affects the Wnt/β-catenin signaling pathway and its downstream effects .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies

Result of Action

iCRT3 has been shown to significantly decrease TOP Flash activity and reduce the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by iCRT3 . In addition, cells maintained long term with iCRT3 show enhanced expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and Tcf target genes is concomitantly reduced .

Action Environment

It is known that icrt3 is stable under standard storage conditions

Safety and Hazards

ICRT3 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is not considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDYVSIBWGVBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-Ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide

CAS RN

901751-47-1
Record name 901751-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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